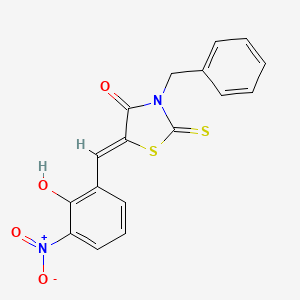![molecular formula C16H30N2O2 B5467408 3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5467408.png)
3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Ro 25-6981 and is a selective antagonist for the NMDA receptor subtype GluN2B. The NMDA receptor is a type of glutamate receptor that plays a crucial role in neuronal signaling and synaptic plasticity. Ro 25-6981 has been shown to be a potent and specific inhibitor of the GluN2B subunit, making it a valuable tool for studying the function of this receptor subtype.
作用機序
Ro 25-6981 acts as a competitive antagonist for the GluN2B subunit of the NMDA receptor. This means that it binds to the receptor at the same site as the endogenous ligand, glutamate, and prevents its activation. The GluN2B subunit plays a crucial role in synaptic plasticity and neuronal signaling, and its inhibition by Ro 25-6981 can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
Ro 25-6981 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that Ro 25-6981 can inhibit long-term potentiation (LTP), a form of synaptic plasticity that is thought to be important for learning and memory. In vivo studies have shown that Ro 25-6981 can reduce seizure activity in animal models of epilepsy and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Ro 25-6981 is a valuable tool for studying the function of the GluN2B subunit of the NMDA receptor. Its potency and selectivity make it a valuable tool for studying the role of this receptor subtype in neurological disorders. However, Ro 25-6981 has some limitations for lab experiments. Its hydrophobic nature can make it difficult to dissolve in some solvents, and its high affinity for the GluN2B subunit can make it difficult to achieve complete inhibition of the receptor.
将来の方向性
There are several future directions for research on Ro 25-6981. One area of interest is the role of the GluN2B subunit in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of the GluN2B subunit. Finally, there is interest in the development of novel therapeutic agents based on the structure of Ro 25-6981 that can target the GluN2B subunit and improve cognitive function in neurological disorders.
合成法
Ro 25-6981 is synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 6-methoxyhexanoic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1,2-diaminocyclohexane to form the spirocyclic intermediate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Ro 25-6981. The synthesis of Ro 25-6981 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Ro 25-6981 has been extensively used in scientific research to study the function of the GluN2B subunit of the NMDA receptor. This receptor subtype has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Ro 25-6981 has been shown to be a potent and selective inhibitor of GluN2B, making it a valuable tool for studying the role of this receptor subtype in these disorders.
特性
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-6-methoxyhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-20-14-4-2-3-5-15(19)18-12-8-16(9-13-18)6-10-17-11-7-16/h17H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZZHEAGUUBDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCC(=O)N1CCC2(CCNCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5467327.png)

![N-[2-(2-chlorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5467333.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5467346.png)
![N~4~-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5467349.png)
![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467351.png)
![2-bromo-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5467359.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5467368.png)
![N-(2-fluorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5467370.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B5467380.png)

![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5467418.png)
![5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5467423.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5467431.png)